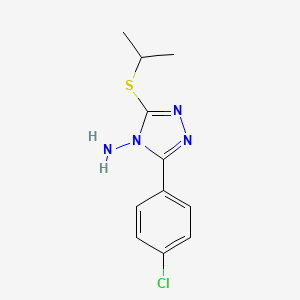

3-(4-chlorophenyl)-5-(isopropylsulfanyl)-4H-1,2,4-triazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-chlorophenyl)-5-(isopropylsulfanyl)-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 4-chlorophenyl group and an isopropylsulfanyl group attached to the triazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-(isopropylsulfanyl)-4H-1,2,4-triazol-4-amine typically involves the following steps:

Formation of the Triazole Ring:

Introduction of the Isopropylsulfanyl Group: The isopropylsulfanyl group can be introduced through a nucleophilic substitution reaction using isopropylthiol and an appropriate leaving group on the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-chlorophenyl)-5-(isopropylsulfanyl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

Oxidation: The isopropylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the triazole ring or the substituents.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced triazole derivatives.

Substitution: Substituted phenyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antifungal Activity

Research indicates that triazole derivatives, including 3-(4-chlorophenyl)-5-(isopropylsulfanyl)-4H-1,2,4-triazol-4-amine, exhibit significant antifungal properties. The compound has been studied for its effectiveness against various fungal pathogens, making it a candidate for developing antifungal medications.

Mechanism of Action

The mechanism involves the inhibition of the enzyme lanosterol 14α-demethylase, crucial in the ergosterol biosynthesis pathway in fungi. By disrupting this pathway, the compound can effectively reduce fungal growth and proliferation.

Case Study: Antifungal Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazoles showed promising results against Candida albicans and Aspergillus species. The specific compound's structure allows for enhanced interaction with the target enzyme compared to traditional antifungal agents .

Agricultural Applications

Fungicides

Due to its antifungal properties, this compound is being explored as a potential fungicide in agriculture. Its application could help manage crop diseases caused by fungal pathogens.

Field Trials and Efficacy

Field trials have indicated that formulations containing this compound can significantly reduce the incidence of fungal infections in crops such as wheat and corn. These studies emphasize the need for further research into optimal application rates and formulations to maximize efficacy while minimizing environmental impact.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity.

| Structural Component | Impact on Activity |

|---|---|

| 4-Chlorophenyl Group | Enhances antifungal potency |

| Isopropylsulfanyl Group | Increases lipophilicity and bioavailability |

| Triazole Ring | Essential for enzyme binding |

Mécanisme D'action

The mechanism of action of 3-(4-chlorophenyl)-5-(isopropylsulfanyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring and the substituents can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(propan-2-ylsulfanyl)-1,2,4-triazine: This compound has a similar structure but with a triazine ring instead of a triazole ring.

4-chlorophenyl 4-isopropylphenyl sulfone: This compound shares the 4-chlorophenyl group and the isopropylsulfanyl group but has a sulfone linkage.

Uniqueness

3-(4-chlorophenyl)-5-(isopropylsulfanyl)-4H-1,2,4-triazol-4-amine is unique due to the combination of the triazole ring with the 4-chlorophenyl and isopropylsulfanyl groups. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.

Activité Biologique

3-(4-chlorophenyl)-5-(isopropylsulfanyl)-4H-1,2,4-triazol-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action of this compound, highlighting its significance in pharmacological research.

- Chemical Formula : C₁₁H₁₃ClN₄S

- Molecular Weight : 268.77 g/mol

- CAS Number : Not specified in the available data.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to achieve the desired product. The specific synthetic routes may vary based on the desired purity and yield.

Anticancer Properties

Research has indicated that compounds containing the triazole ring exhibit significant anticancer activity. For instance, studies have shown that derivatives of triazole can inhibit cell proliferation in various cancer cell lines. A related study on triazole-containing compounds demonstrated promising results against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cell lines through mechanisms involving apoptosis and cell cycle arrest .

The biological activity of this compound may involve:

- Inhibition of Tyrosine Kinase : Similar compounds have been reported to inhibit epidermal growth factor receptor (EGFR) activity, leading to reduced tumor growth and proliferation .

- Induction of Apoptosis : Compounds with a similar structure have been shown to activate caspases involved in the apoptotic pathway, suggesting that this compound could also trigger cell death in malignant cells .

Case Studies

- In Vitro Studies : A study assessing a series of triazole derivatives found that certain modifications enhanced their anticancer potency significantly. The evaluation included MTT assays to measure cell viability and flow cytometry for apoptosis analysis .

- Structural Optimization : Research focusing on structural modifications at the C-4 position of the triazole ring has led to enhanced biological activities. This optimization process is crucial for developing more effective anticancer agents .

Data Table: Biological Activity Summary

| Compound Name | Activity Type | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|---|

| 3-(4-chlorophenyl)-5-(isopropylsulfanyl)-triazole | Anticancer | MCF-7 | Not specified | Apoptosis induction |

| Related Triazole Derivative | Anticancer | A549 | Not specified | EGFR inhibition |

| Another Triazole Compound | Anticancer | SW480 | Not specified | Cell cycle arrest |

Propriétés

IUPAC Name |

3-(4-chlorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN4S/c1-7(2)17-11-15-14-10(16(11)13)8-3-5-9(12)6-4-8/h3-7H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXAAVRSBUBNXTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NN=C(N1N)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.